

In-Depth Technical Guide to Strosipeside: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Strosipeside*

Cat. No.: *B10785143*

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Abstract

Strosipeside, a naturally occurring cardenolide glycoside, has demonstrated significant cytotoxic effects against various cancer cell lines, positioning it as a compound of interest for oncological research and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Strosipeside**. Detailed experimental protocols for its isolation and cytotoxicity assessment are presented, alongside a discussion of its putative mechanism of action through the inhibition of the Na⁺/K⁺-ATPase pump and modulation of downstream signaling pathways. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of **Strosipeside**.

Chemical Identity and Structure

Strosipeside, also known by its systematic name Gitoxigenin 3-O-monodigitaloside, is a cardenolide glycoside. Its chemical structure consists of a steroid nucleus (the aglycone, Gitoxigenin) attached to a monosaccharide unit (digitalose).

- IUPAC Name: 3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

- Synonyms: Gitoxigenin 3-O-monodigitaloside
- CAS Number: 595-21-1
- Molecular Formula: C₃₀H₄₆O₉
- Molecular Weight: 550.68 g/mol

The steroidal backbone features a characteristic five-membered lactone ring at the C-17 position, which is a defining feature of cardenolides. The digitalose sugar is linked to the C-3 position of the steroid.

Physicochemical Properties

A summary of the known physicochemical properties of **Strospeside** is provided in the table below. It is important to note that while some data are available from commercial suppliers and literature, a complete experimental dataset for properties like melting point is not readily available in the public domain.

Property	Value	Source
Appearance	White to off-white powder	[Commercial Suppliers]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. ^[1] For enhanced solubility, warming to 37°C and ultrasonication is recommended.	[Commercial Suppliers]
Storage	Store at -20°C for long-term stability.	[Commercial Suppliers]

Biological Activity and Mechanism of Action

Strospeside has been identified as a potent cytotoxic agent, particularly against renal and prostate cancer cell lines.^[2] Its biological activity is attributed to its classification as a cardiac glycoside.

Inhibition of Na⁺/K⁺-ATPase

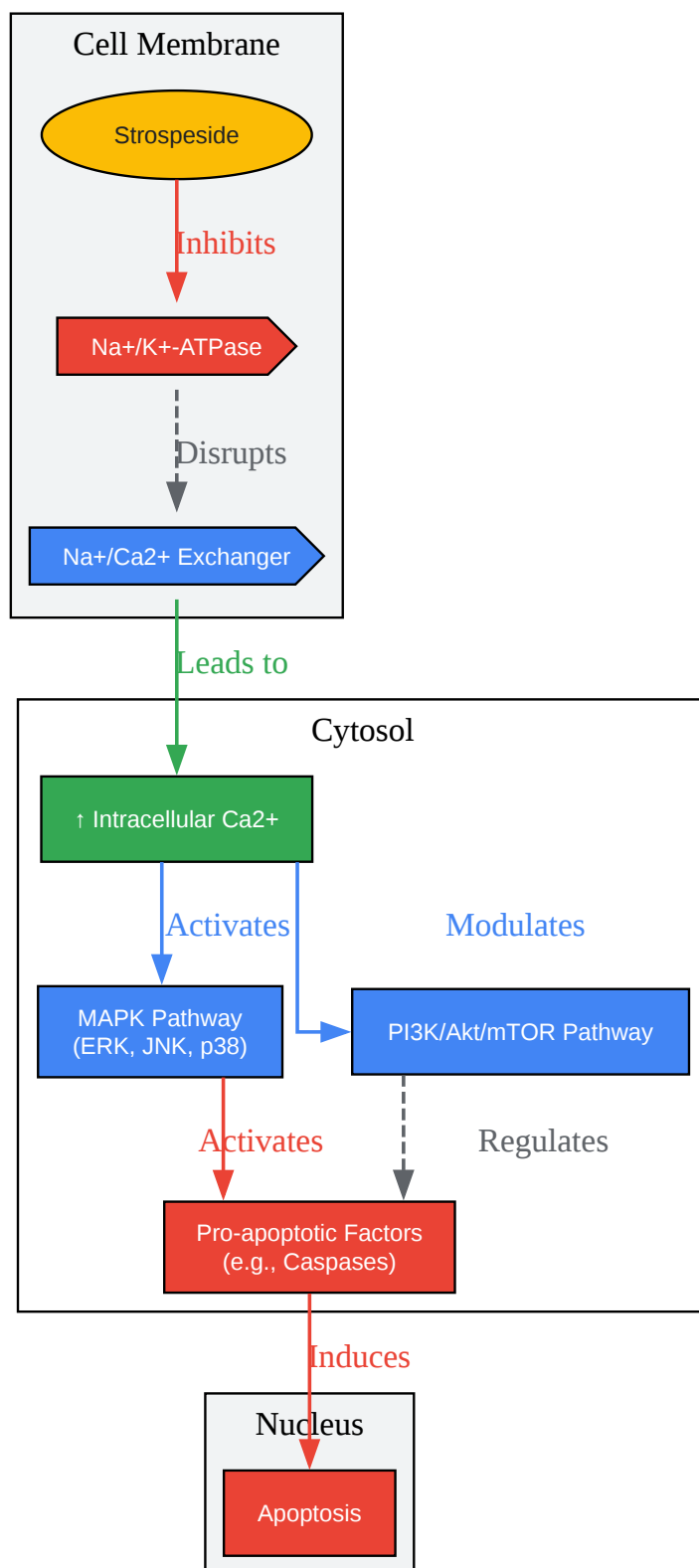
The primary mechanism of action for cardiac glycosides is the inhibition of the Na⁺/K⁺-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[3][4] Inhibition of this pump by **Strospeside** leads to an increase in intracellular sodium ion concentration. This, in turn, disrupts the function of the Na⁺/Ca²⁺ exchanger, resulting in an influx and accumulation of intracellular calcium ions.

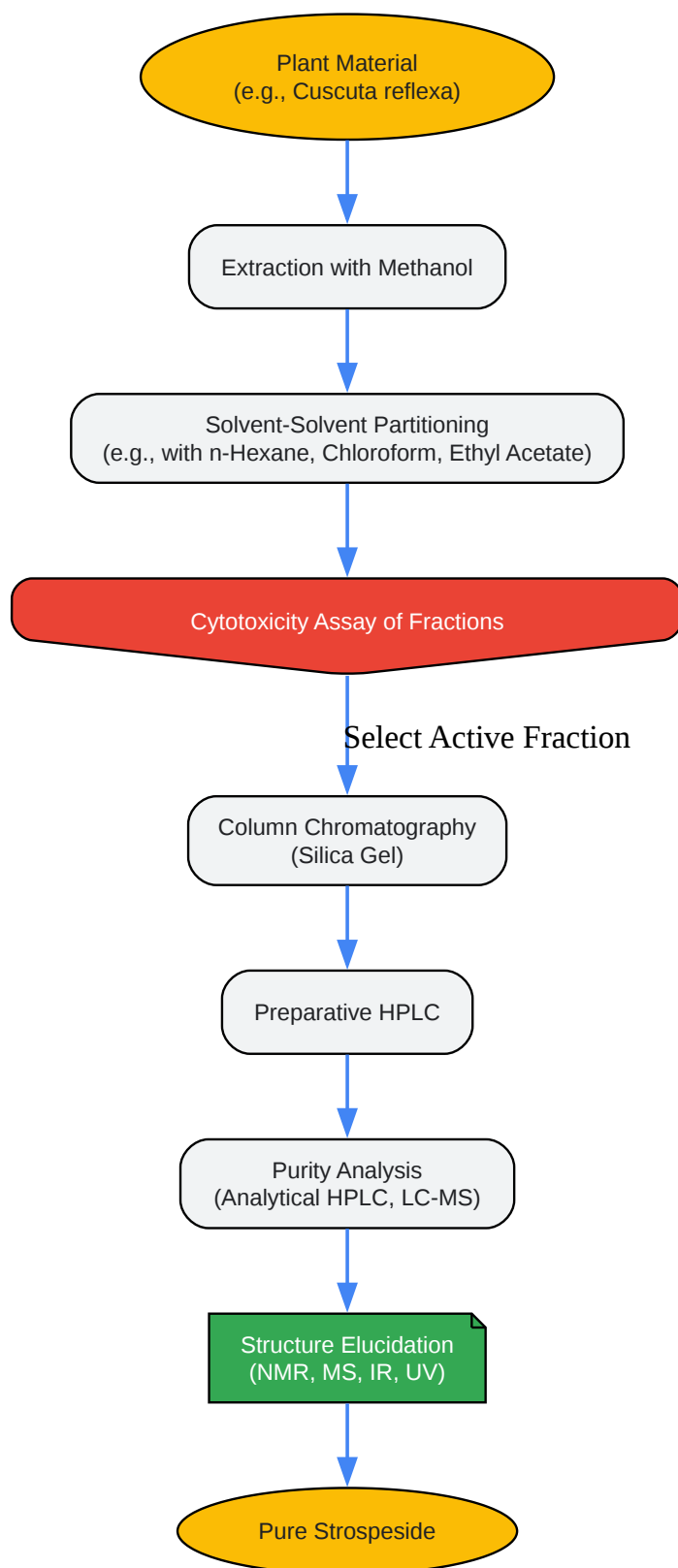
Downstream Signaling Pathways and Apoptosis Induction

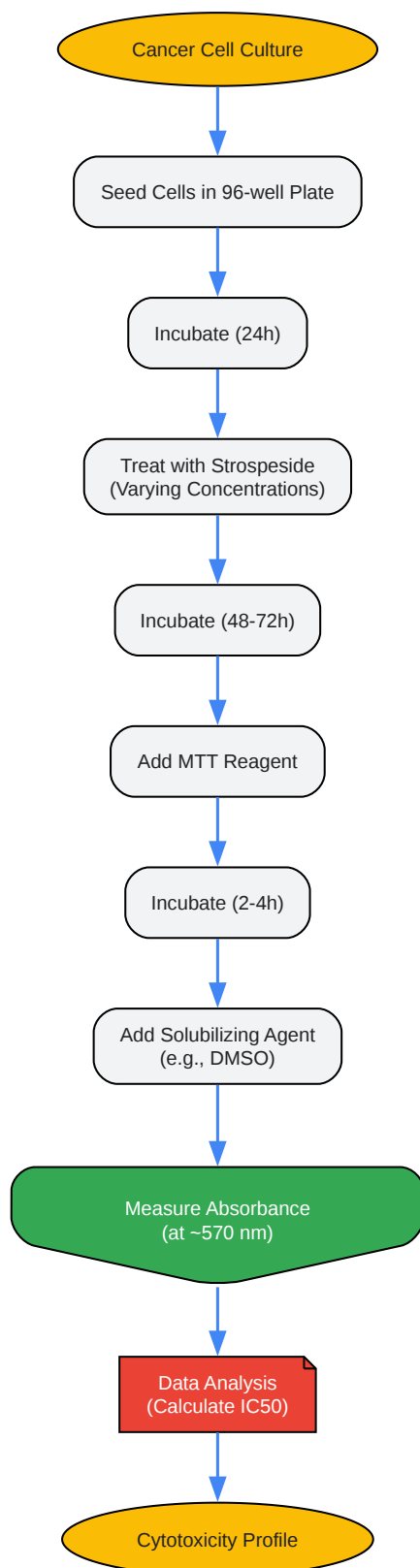
The elevation of intracellular calcium levels triggers a cascade of downstream signaling events that can lead to apoptosis (programmed cell death). While the specific pathways modulated by **Strospeside** have not been fully elucidated, the general mechanism for cardiac glycosides involves the activation of several signaling cascades, including:

- **MAPK (Mitogen-Activated Protein Kinase) Pathway:** Cardiac glycosides have been shown to activate components of the MAPK pathway, such as ERK, JNK, and p38, which are involved in stress responses and can lead to apoptosis.
- **PI3K/Akt/mTOR Pathway:** This pathway is crucial for cell survival and proliferation. Inhibition of this pathway by cardiac glycosides can promote apoptosis.
- **Induction of Apoptotic Factors:** The signaling cascade initiated by Na⁺/K⁺-ATPase inhibition can lead to the activation of caspases and the release of pro-apoptotic factors from the mitochondria, ultimately culminating in cell death.

The following diagram illustrates the generally accepted signaling pathway for cardiac glycoside-induced apoptosis. It is important to note that this is a representative pathway, and the specific molecular interactions of **Strospeside** may have unique features that require further investigation.







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